2-Hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzoic acid
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Overview
Description
2-Hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzoic acid core substituted with a hydroxy group and a sulfonyl group linked to a piperazine ring bearing a methoxyphenyl substituent. The unique structure of this compound makes it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperazine derivative by reacting 2-methoxyphenylamine with piperazine under appropriate conditions. This intermediate is then sulfonylated using a suitable sulfonyl chloride reagent to introduce the sulfonyl group. Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfonyl group would produce a sulfide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets, such as receptors or enzymes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzoic acid involves its interaction with specific molecular targets. The piperazine ring and methoxyphenyl group can interact with receptors or enzymes, potentially modulating their activity. The sulfonyl group may also play a role in the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}benzoic acid
- 2-Hydroxy-5-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}benzoic acid
- 2-Hydroxy-5-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}benzoic acid
Uniqueness
The uniqueness of 2-Hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzoic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group may enhance its ability to interact with certain molecular targets compared to similar compounds with different substituents .
Properties
Molecular Formula |
C18H20N2O6S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-hydroxy-5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzoic acid |
InChI |
InChI=1S/C18H20N2O6S/c1-26-17-5-3-2-4-15(17)19-8-10-20(11-9-19)27(24,25)13-6-7-16(21)14(12-13)18(22)23/h2-7,12,21H,8-11H2,1H3,(H,22,23) |
InChI Key |
ZFZCNAZTSHUFFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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